molecular formula C14H13NO3 B12897996 5-Ethyl-2-styryloxazole-4-carboxylic acid

5-Ethyl-2-styryloxazole-4-carboxylic acid

Cat. No.: B12897996
M. Wt: 243.26 g/mol
InChI Key: POZNKAIJQUEGHB-CMDGGOBGSA-N
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Description

5-Ethyl-2-styryloxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-styryloxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate, followed by cyclization with phosphorus oxychloride (POCl3) to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-styryloxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups .

Scientific Research Applications

5-Ethyl-2-styryloxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-styryloxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the oxazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-Styryl-5-methylisoxazole-4-carboxylic acid
  • 5-Ethyl-2-phenylisoxazole-4-carboxylic acid
  • 2-Styryl-5-phenylisoxazole-4-carboxylic acid

Uniqueness

5-Ethyl-2-styryloxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and styryl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

5-ethyl-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-2-11-13(14(16)17)15-12(18-11)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,17)/b9-8+

InChI Key

POZNKAIJQUEGHB-CMDGGOBGSA-N

Isomeric SMILES

CCC1=C(N=C(O1)/C=C/C2=CC=CC=C2)C(=O)O

Canonical SMILES

CCC1=C(N=C(O1)C=CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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